[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride
Description
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is a cyclopropane-derived compound characterized by a rigid three-membered ring structure. Its molecular formula is C₁₁H₁₄ClNO, comprising a cyclopropane core substituted at position 1 with an aminomethyl group (-CH₂NH₂) and at position 2 with a phenyl group (C₆H₅). A methanol (-CH₂OH) group is attached to the cyclopropane ring, and the compound exists as a hydrochloride salt to enhance solubility and stability.
The cyclopropane ring introduces structural rigidity, which is advantageous in medicinal chemistry for optimizing target binding and metabolic resistance. The hydrochloride salt form increases aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
[1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Cyclopropane Carboxamide Intermediates
A patented improved process describes a sequence involving:
- Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO).
- Extraction into toluene and treatment with potassium hydroxide and tetrabutylammonium bromide under reflux.
- Acidification with hydrochloric acid to yield an intermediate compound.
- Condensation with potassium phthalimide in dimethylformamide (DMF) to form a phthalimido methylcyclopropane carboxylic acid derivative.
- Conversion of the acid to acid chloride using thionyl chloride.
- Amidation with diethylamine in methylene chloride.
- Isolation of the hydrochloride salt by acidification and filtration.
Reaction Conditions and Solvents:
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| a) | 2-phenylacetonitrile + 2-(chloromethyl)oxirane + NaOH | DMSO | Ambient to reflux | Base-mediated ring formation |
| b) | Extraction + KOH + tetrabutylammonium bromide | Toluene | Reflux | Phase transfer catalysis |
| c) | Acidification with HCl | Isopropyl alcohol + ethyl acetate-HCl | 15-20 °C | Formation of hydrochloride salt |
| d) | Condensation with potassium phthalimide | DMF | Ambient | Phthalimide protection |
| e) | Thionyl chloride + diethylamine | Methylene chloride | Ambient | Amidation step |
This process yields the hydrochloride salt of the target compound with good purity and yield, suitable for pharmaceutical applications.
Reductive Amination and Protection Strategies
Another synthetic approach involves:
- Protection of aniline derivatives (e.g., with Troc or Boc groups).
- Reductive amination of protected intermediates with cyclopropane aldehyde.
- Deprotection under acidic or zinc-mediated conditions.
- Condensation with benzoic acid derivatives.
- Optical resolution by preparative HPLC for enantiomerically pure products.
This method is useful for preparing derivatives and analogues of the target compound, allowing for structural diversification and enantiomeric purity control.
Transesterification and Amidation via Acid Chloride Intermediates
A process focusing on the preparation of trans-2-phenylcyclopropylamine salts includes:
- Transesterification of ester intermediates with ammonia in the presence of primary alcohols (methanol preferred).
- Use of strong bases such as magnesium methanolate to facilitate amidation.
- Addition of additives like calcium chloride to promote reaction speed and yield.
- Saponification followed by activation with thionyl chloride to form acid chlorides.
- Amidation with ammonia to yield the amine hydrochloride salt.
This method emphasizes reaction efficiency and scalability for industrial production.
Representative Experimental Data Table
| Step | Compound/Intermediate | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Phenylacetonitrile + 2-(chloromethyl)oxirane | NaOH, DMSO | DMSO | Ambient to reflux | 85-90 | Base-catalyzed ring formation |
| 2 | Extracted intermediate | KOH, tetrabutylammonium bromide | Toluene | Reflux | 80-85 | Phase transfer catalysis |
| 3 | Acidification | HCl, ethyl acetate/isopropanol | Isopropyl alcohol | 15-20 | 90 | Hydrochloride salt formation |
| 4 | Phthalimido methylcyclopropane acid | Potassium phthalimide, DMF | DMF | Ambient | 75-80 | Protection step |
| 5 | Acid chloride formation | Thionyl chloride | Methylene chloride | Ambient | >90 | Activation for amidation |
| 6 | Amidation | Diethylamine | Methylene chloride | Ambient | 85-90 | Final amidation |
Additional Notes on Reaction Conditions
- Solvent Choice: Polar aprotic solvents such as DMSO and DMF are preferred for nucleophilic substitutions and condensations, while hydrocarbon solvents like toluene and cyclohexane are used for extractions and crystallizations.
- Bases: Sodium hydroxide is commonly used for base-catalyzed ring closure; potassium hydroxide and tetrabutylammonium bromide facilitate phase transfer catalysis.
- Acidification: Hydrochloric acid is used to convert free amines into their hydrochloride salts, improving stability and crystallinity.
- Temperature Control: Most reactions are conducted at mild temperatures (ambient to 50 °C) to avoid decomposition, with some reflux steps for enhanced reaction rates.
- Purification: Filtration, washing with toluene, and drying under controlled temperatures yield the final product as a solid hydrochloride salt.
Summary of Research Findings
- The preparation of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is best achieved via multi-step synthesis involving nitrile ring formation, phthalimide protection, acid chloride activation, and amidation.
- The use of polar aprotic solvents and phase transfer catalysts enhances reaction efficiency.
- Acidification with hydrochloric acid is crucial for obtaining the stable hydrochloride salt.
- Optical resolution and protective group strategies enable the synthesis of enantiomerically pure compounds and analogues.
- Additives like CaCl2 and Mg(OCH3)2 can improve amidation rates and yields in industrial scale syntheses.
- Reaction conditions are optimized to balance yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride exhibits potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thereby improving mood and alleviating symptoms of depression. Studies have shown that compounds with similar structures can effectively modulate serotonin receptors, making them candidates for further development in treating mood disorders .
1.2 Analgesic Effects
The compound has also been explored for its analgesic properties. Its mechanism involves the modulation of pain pathways in the central nervous system, which can provide relief from chronic pain conditions. Preliminary studies suggest that it may be effective in reducing pain sensitivity and improving the quality of life for patients suffering from pain-related ailments .
Case Studies
3.1 In Vitro Studies on Antidepressant Activity
In vitro studies demonstrated that this compound significantly increases serotonin levels in neuronal cultures. These findings suggest its potential as a therapeutic agent for depression, warranting further investigation through clinical trials .
3.2 Efficacy in Pain Management
A study involving animal models indicated that administration of the compound resulted in a marked reduction in pain response compared to control groups. This highlights its potential application in developing new analgesics for chronic pain management .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride with structurally or functionally related cyclopropane derivatives:
Key Research Findings:
Structural Rigidity and Pharmacological Activity: The cyclopropane ring in this compound enhances conformational stability compared to non-cyclic analogs. This feature is critical for binding to rigid biological targets, such as neurotransmitter transporters. Milnacipran Hydrochloride, a cyclopropane-containing antidepressant, demonstrates that the phenyl group increases lipophilicity, aiding blood-brain barrier penetration.
Functional Group Impact: The methanol group in the target compound improves water solubility relative to ester or carboxylic acid derivatives (e.g., Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride). Racemic vs. Enantiopure Forms: The rac- form () may exhibit divergent biological activity compared to enantiopure versions, as seen in other chiral drugs (e.g., thalidomide).
Synthetic Utility: Compounds like [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride serve as intermediates for synthesizing peptidomimetics or prodrugs, leveraging the cyclopropane’s stability.
Notes
Data Limitations: Pharmacological data for this compound are inferred from structural analogs (e.g., Milnacipran). Direct studies on its biological activity are absent in the provided evidence.
Solubility and Salt Forms : Hydrochloride salts generally improve aqueous solubility, but exact solubility values require experimental validation.
Stereochemical Considerations : The biological impact of the compound’s stereochemistry (e.g., rac- vs. single enantiomer) remains unexplored in the evidence.
Biological Activity
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound features a cyclopropyl ring, an aminomethyl group, and a phenyl moiety, which contribute to its pharmacological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Signal Transduction Modulation : By modulating signal transduction pathways, the compound may affect cellular responses to external stimuli.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, including resistant strains.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects, making it a candidate for neurodegenerative disease treatment.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various compounds found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, revealing effective concentrations comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In another study focused on cancer cell lines, this compound was tested for its antiproliferative effects. The compound showed a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF7 (breast cancer) | 25 |
These results indicate that the compound could serve as a lead for further development in anticancer therapies.
Neuroprotective Effects
Research into the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells. This effect was evaluated using assays measuring reactive oxygen species (ROS) levels and cell viability after exposure to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves cyclopropane ring formation via [2+1] cycloaddition reactions, followed by functionalization of the aminomethyl and methanol groups. Recrystallization from ethanol or ethanol/water mixtures is effective for purity optimization, as demonstrated in similar hydrochlorides (e.g., 1-(o-chlorophenyl)-2-methyl-2-propylamine hydrochloride) . Key parameters include temperature control (e.g., ice-cold ethanolic HCl addition) and solvent selection to minimize byproducts. Purity ≥95% can be achieved using gradient HPLC (C18 columns, acetonitrile/water with 0.1% phosphoric acid) .
Q. How can researchers characterize the stereochemistry of this compound, given its cyclopropane core?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities. For example, in related cyclopropane derivatives, intramolecular hydrogen bonds (e.g., O–H⋯N, ~2.6 Å) and chiral center configurations (R/S) are confirmed via crystallographic data . Complementary techniques include:
- NMR : H-H COSY and NOESY to assess spatial proximity of cyclopropane protons.
- Polarimetry : Specific rotation measurements to compare with enantiopure standards .
Q. What solubility properties are critical for formulating this compound in biological assays?
- Methodological Answer : While direct solubility data for this compound are limited, structurally similar hydrochlorides (e.g., gabapentin derivatives) show high solubility in water and polar solvents (e.g., methanol, DMSO) due to ionic interactions and hydrogen-bonding capacity . Pre-saturation studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) are recommended for in vitro assays.
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Cyclopropane rings are strain-prone but stable in neutral to mildly acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can detect degradation products. For example, ring-opening reactions may occur under strong basic conditions (pH >10), forming phenylpropanolamine derivatives .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound identity via LC-MS and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and solvent controls (e.g., DMSO ≤0.1%).
- Receptor Binding Studies : Use radiolabeled analogs (e.g., H/C) to quantify affinity constants (K) and avoid false positives from off-target interactions .
Q. How can researchers design experiments to probe the compound's interactions with biomolecular targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model cyclopropane-amine interactions with receptor binding pockets (e.g., serotonin transporters) .
- Mutagenesis Studies : Identify critical residues (e.g., Asp98 in SERT) by alanine-scanning mutagenesis combined with functional assays (e.g., cAMP or calcium flux) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
